molecular formula C13H19NO2 B12609277 Methyl 4-[(butan-2-yl)(methyl)amino]benzoate CAS No. 651328-35-7

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate

Cat. No.: B12609277
CAS No.: 651328-35-7
M. Wt: 221.29 g/mol
InChI Key: NKDVXWILCGIBMP-UHFFFAOYSA-N
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Description

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate is a chemical compound of significant interest in organic and medicinal chemistry research. As an N-substituted aminobenzoate ester, it features a benzoate core functionalized with a specific dialkylamino group. This structure is a valuable scaffold for the synthesis of more complex molecules and for studying structure-activity relationships. Compounds within this class have demonstrated a wide range of biological activities in research settings. For instance, various indole derivatives have been investigated for their antiviral potential against pathogens such as influenza A, Coxsackie B4 virus, and Hepatitis C virus . Furthermore, related benzoate and aminobenzoate structures are frequently utilized in pharmaceutical research as key intermediates in the synthesis of active pharmaceutical ingredients, highlighting the utility of this chemical class in complex synthetic pathways . The specific substitution pattern on the nitrogen atom in this compound makes it a promising candidate for researchers exploring new ligands for various biological targets or developing novel synthetic methodologies. This product is provided as a high-purity compound for research applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use. Researchers should consult the Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Properties

CAS No.

651328-35-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-[butan-2-yl(methyl)amino]benzoate

InChI

InChI=1S/C13H19NO2/c1-5-10(2)14(3)12-8-6-11(7-9-12)13(15)16-4/h6-10H,5H2,1-4H3

InChI Key

NKDVXWILCGIBMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification Process

The initial step in synthesizing methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves the esterification of 4-(aminomethyl)benzoic acid with methanol. This process can be summarized as follows:

  • Reagents : 4-(aminomethyl)benzoic acid, methanol, and an acid catalyst (e.g., hydrochloric acid).

  • Procedure :

    • Dissolve 4-(aminomethyl)benzoic acid in methanol.
    • Add hydrochloric acid dropwise while heating the mixture to reflux for several hours.
    • Monitor the reaction using thin-layer chromatography (TLC).
  • Yield : The expected yield for this step can exceed 85% under optimal conditions.

Amination Reaction

Following esterification, the next step involves introducing the butan-2-yl and methyl groups to the nitrogen atom of the amino group:

  • Reagents : Methyl iodide or butan-2-yl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile).

  • Procedure :

    • Mix the esterified product with butan-2-yl halide in an appropriate solvent.
    • Add a base to facilitate nucleophilic substitution.
    • Stir under reflux conditions for several hours.
  • Yield : The yields for this amination step can vary but are often reported around 70% to 90% depending on reaction conditions.

Purification

After completion of the reaction, purification steps are essential to isolate the desired product:

  • Solvent Extraction : Use ethyl acetate or dichloromethane to extract organic compounds from the aqueous layer.

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate and filter off solids.

  • Concentration : Evaporate solvents under reduced pressure to obtain crude this compound.

Characterization

Characterization of the final product is critical for confirming its structure and purity:

Technique Description
NMR Spectroscopy Used to confirm molecular structure; peaks corresponding to different protons should align with theoretical values.
IR Spectroscopy Identifies functional groups present in the compound based on characteristic absorption bands.
Mass Spectrometry Provides molecular weight confirmation and structural insights through fragmentation patterns.

Recent studies have explored variations in synthesis routes that can enhance yield and reduce byproducts:

  • Catalytic hydrogenation methods have been investigated, where starting materials like methyl 4-cyanobenzoate undergo transformations to yield aminomethyl derivatives.

  • Alternative pathways utilizing oxime intermediates derived from methyl 4-formylbenzoate have also been documented, showcasing diverse synthetic strategies available for producing this compound.

The preparation of this compound involves a multi-step synthesis that requires careful control of reaction conditions, including temperature, pH, and reagent concentrations. The methods outlined provide a comprehensive framework for synthesizing this compound efficiently while ensuring high yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamino vs. Heterocyclic Substituents
  • Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in the presence of Na₂S₂O₅.
  • Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (): Features a benzimidazole-methylamino group, synthesized via reductive amination. The primary amino group here differs in reactivity compared to the tertiary amine in the target compound .
Branched vs. Linear Alkyl Chains
  • Methyl 4-(1-(2,2,2-trifluoroacetamido)butan-2-yl)benzoate (): Incorporates a trifluoroacetamido group on a branched butan-2-yl chain. The electron-withdrawing trifluoroacetyl group reduces basicity, unlike the electron-donating methyl and butan-2-yl groups in the target compound .

Physical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Key Structural Feature Reference
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate Not reported Moderate in organic solvents Tertiary aliphatic amine
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate 255 Low in polar solvents Benzimidazole-primary amine
Methyl 4-(5-chloropyrimidin-2-yl)carbamoylbenzoate Not reported Low (crystalline solid) Chloropyrimidine-carbamoyl

Chemical Reactivity

  • Ester Hydrolysis : The methyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to other benzoate esters (e.g., methyl 4-acetamido-2-hydroxybenzoate in ).
  • Amino Group Reactivity: The tertiary amine in the target compound is less nucleophilic than primary or secondary amines in analogs like ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate , limiting its participation in condensation reactions.

Biological Activity

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate, also known as a derivative of methyl aminobenzoate, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a benzoate moiety linked to a butan-2-yl and methyl amino group. The synthesis typically involves the alkylation of methyl 4-aminobenzoate with butan-2-amine under suitable conditions, often utilizing solvents such as methanol or ethanol to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which play a crucial role in neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels, potentially aiding in conditions like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory potency of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound showed significant inhibition rates at concentrations around 100 µM, with IC50 values indicating strong potential as a therapeutic agent for enhancing cholinergic function .
  • Antimicrobial Activity : Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant AChE and BuChE inhibition
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityPotential anticancer properties observed in vitro

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